

Spectroscopic Data for 6- Phenylpicolinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **6-Phenylpicolinaldehyde**

Cat. No.: **B131957**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-Phenylpicolinaldehyde**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and expected Infrared (IR) spectroscopy absorption bands. This guide also includes generalized experimental protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Phenylpicolinaldehyde**. These predictions are based on computational algorithms and provide a reliable estimate of the expected experimental values.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.1	s	1H	Aldehyde-H
8.2	d	1H	Pyridine-H
8.0	t	1H	Pyridine-H
7.9	m	2H	Phenyl-H (ortho)
7.8	d	1H	Pyridine-H
7.5	m	3H	Phenyl-H (meta, para)

Disclaimer: Predicted data is intended for reference and may differ from experimental values.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
193.5	Aldehyde C=O
159.0	Pyridine C (C-Ph)
152.5	Pyridine C (C-CHO)
137.0	Pyridine CH
136.5	Phenyl C (ipso)
131.0	Phenyl CH (para)
129.5	Phenyl CH (ortho)
129.0	Phenyl CH (meta)
125.0	Pyridine CH
121.0	Pyridine CH

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Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3050-3010	Medium	Aromatic C-H	Stretch
2850, 2750	Medium, Weak	Aldehyde C-H	Stretch (Fermi doublet)
1710-1690	Strong	Aldehyde C=O	Stretch
1600-1450	Medium-Strong	Aromatic C=C	Stretch
900-675	Strong	Aromatic C-H	Out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/z	Relative Abundance (%)	Assignment
183	100	[M] ⁺ (Molecular Ion)
182	95	[M-H] ⁺
154	40	[M-CHO] ⁺
127	35	[C ₉ H ₅ N] ⁺
77	50	[C ₆ H ₅] ⁺

Disclaimer: Predicted fragmentation patterns are illustrative and may vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **6-Phenylpicolinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C . Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

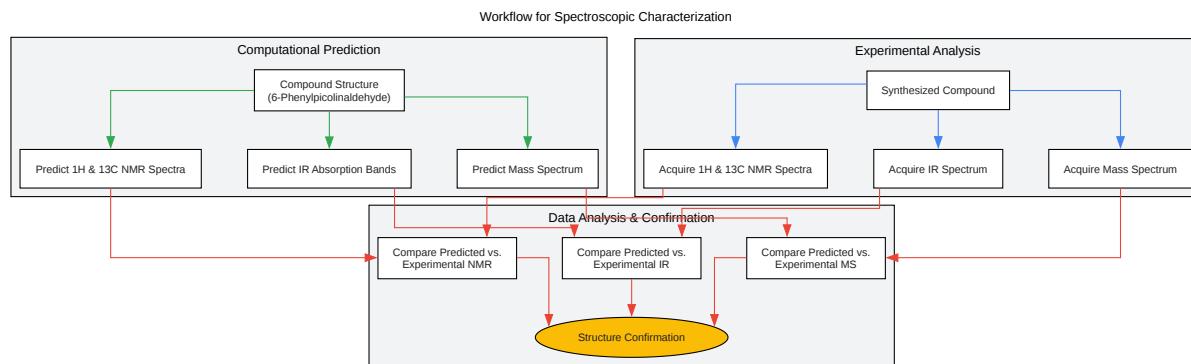
- **Sample Introduction:** For a solid sample, a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable) can be used to introduce the

sample into the ion source.

- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a known organic compound, incorporating both predicted and experimental data.



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Caption: Workflow for the characterization of a compound using predicted and experimental data.

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